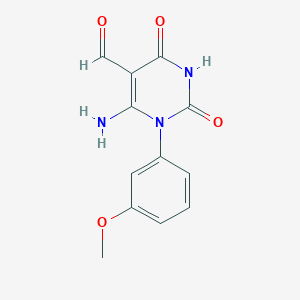
6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is synthesized as a building block for the preparation of 8-substituted xanthines , which are known to have significant bioactive properties .
Mode of Action
Based on its structural similarity to xanthine derivatives , it may interact with its targets in a similar manner. Xanthine derivatives are known to act as inhibitors of various enzymes and receptors, including adenosine receptors .
Biochemical Pathways
Given its structural similarity to xanthine derivatives , it may affect similar pathways. Xanthine derivatives are known to influence various biochemical pathways, including those involving neurotransmitters such as serotonin, dopamine, and norepinephrine .
Result of Action
Based on its structural similarity to xanthine derivatives , it may have similar effects. Xanthine derivatives are known to have various biological effects, including anti-tumor properties .
Activité Biologique
6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a methoxyphenyl group and a dioxo tetrahydropyrimidine core, which may contribute to its pharmacological properties.
- Molecular Formula : C₉H₈N₄O₃
- Molecular Weight : 198.18 g/mol
- CAS Number : 7597-60-6
- Solubility : Very soluble in various solvents (up to 115 mg/ml) .
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Notably, it has been investigated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, inhibitors of BCATs have shown promise in reducing tumor growth by altering amino acid metabolism .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that related pyrimidinedione derivatives can effectively inhibit BCAT activity with IC₅₀ values indicating their potency . The inhibition of BCATs can lead to decreased levels of branched-chain amino acids (BCAAs), which are often elevated in various cancers.
Study on Pyrimidinedione Derivatives
A study evaluated a series of pyrimidinedione derivatives for their BCAT inhibitory activity. The results showed that certain substitutions on the pyrimidine ring enhanced potency and selectivity against BCAT1 and BCAT2 enzymes. The most effective compounds displayed IC₅₀ values in the low micromolar range .
Pharmacokinetic Profile
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a good bioavailability score (0.55) and high gastrointestinal absorption potential. However, it is not a substrate for P-glycoprotein (P-gp), indicating it may not be actively effluxed from cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 198.18 g/mol |
| Solubility | 115 mg/ml |
| Log P (octanol-water) | -0.79 |
| Bioavailability Score | 0.55 |
| GI Absorption | High |
Propriétés
IUPAC Name |
6-amino-1-(3-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZNWKQDKUUDPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














